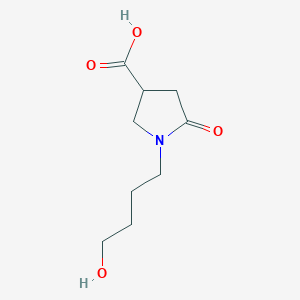

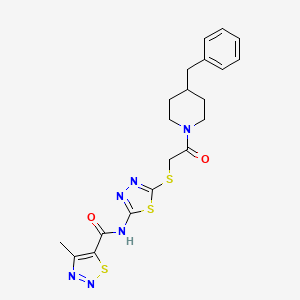

![molecular formula C18H14N2O4S B2397025 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-57-5](/img/structure/B2397025.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a dihydro-1,4-dioxine-2-carboxamide group. The benzo[d]thiazol-2-yl group is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. The hydroxyphenyl group is a phenol derivative, and the dihydro-1,4-dioxine-2-carboxamide group is a cyclic ether with an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d]thiazol-2-yl and hydroxyphenyl groups are likely to be planar due to the presence of conjugated pi bonds. The dihydro-1,4-dioxine-2-carboxamide group would add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The hydroxy group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amide groups could enhance its solubility in polar solvents .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to exhibit analgesic and anti-inflammatory activities . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial Activity

Some thiazole derivatives have shown promising activity against Staphylococcus aureus . This indicates potential use in the development of new antimicrobial agents.

Antifungal Activity

Thiazole compounds have also been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been associated with antiviral activity . This could make them useful in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders.

Diuretic Activity

Thiazole compounds have been associated with diuretic activity . This suggests potential applications in the treatment of conditions that benefit from increased urine production.

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid . This disruption leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a significant reduction in inflammation . It demonstrates excellent COX-2 selectivity index (SI) values and even shows inhibition of albumin denaturation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-14-6-5-11(19-17(22)15-10-23-7-8-24-15)9-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHPMDCBSQJTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

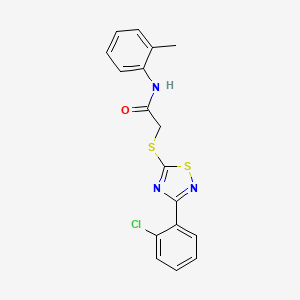

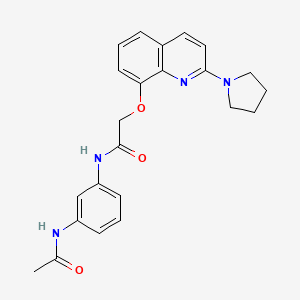

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

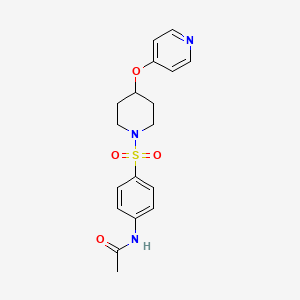

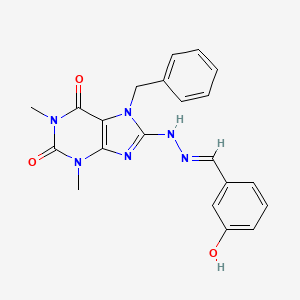

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

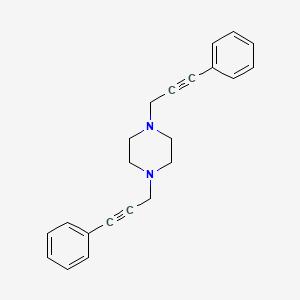

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)

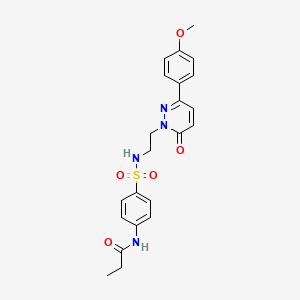

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)